2-Bromo-5-fluoro-3-iodobenzyl bromide
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Overview
Description
2-Bromo-5-fluoro-3-iodobenzyl bromide is a halogenated organic compound with the molecular formula C7H4Br2FI. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl bromide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-iodobenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-bromo-5-fluoro-3-iodotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate and chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-azido-5-fluoro-3-iodobenzyl bromide, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-bromo-5-fluoro-3-iodobiphenyl .
Scientific Research Applications
2-Bromo-5-fluoro-3-iodobenzyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the development of biologically active molecules and as a probe for studying biological processes.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-iodobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can also participate in oxidative addition and reductive elimination processes, which are key steps in many catalytic cycles involving transition metals .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-3-iodotoluene: Similar structure but lacks the bromomethyl group.
3-Fluoro-2-iodobenzyl bromide: Similar halogenation pattern but different substitution positions.
2-Bromo-5-fluorobenzaldehyde: Contains an aldehyde group instead of the bromomethyl group
Uniqueness
2-Bromo-5-fluoro-3-iodobenzyl bromide is unique due to the presence of three different halogen atoms on the benzyl bromide core. This unique combination of halogens imparts distinct reactivity and selectivity, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H4Br2FI |
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Molecular Weight |
393.82 g/mol |
IUPAC Name |
2-bromo-1-(bromomethyl)-5-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 |
InChI Key |
MEZJEQMDOMSRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)I)F |
Origin of Product |
United States |
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